molecular formula C11H14O B073683 4-(3-Methoxyphenyl)-1-butene CAS No. 1199-90-2

4-(3-Methoxyphenyl)-1-butene

Cat. No. B073683
CAS RN: 1199-90-2
M. Wt: 162.23 g/mol
InChI Key: LWOKVRVQSZWTMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 1-(2-Methoxyphenyl)-1,3-butadiene and 1-(4-Methoxyphenyl)-1,3-butadiene involves anionic polymerizations, highlighting the reactivity of methoxyphenyl-substituted butadienes in polymer synthesis (Tsuji et al., 1981). Another example includes the synthesis of 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, demonstrating the utility of methoxy-substituted butenes as synthons for heterocyclic compounds (Mahata et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3-Methoxyphenyl)-1-butene, such as 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, has been characterized through methods like X-ray crystallography, revealing insights into the geometric and electronic structure of methoxyphenyl-substituted butenes (Wang Yong-jian, 2010).

Chemical Reactions and Properties

Methoxyphenyl-substituted butenes engage in various chemical reactions, including cycloadditions and condensations, to form a wide range of complex molecules. For instance, 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes react with α,β-unsaturated acid chlorides to produce 3,5-diketoesters, showcasing the reactivity of these compounds in synthesizing functionalized molecules (Rahn et al., 2008).

Scientific Research Applications

  • Mechanism for Nucleophilic Substitution and Elimination Reactions : This study explored the nucleophilic substitution and elimination reactions of derivatives of 1-(4-methoxyphenyl)-3-methyl-3-butyl in aqueous solutions, providing insights into the reactions involving tertiary carbocations (Toteva & Richard, 1996).

  • Photochemistry of Aromatic Halides : Research on the photochemistry of 4-chloroanisole and related compounds in various solvents led to a better understanding of the generation of aryl cations and their addition to pi nucleophiles (Protti, Fagnoni, Mella & Albini, 2004).

  • Optical Properties in Materials Research : A study focused on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound related to 4-(3-Methoxyphenyl)-1-butene, highlighted its potential in nonlinear optical properties for use in optical devices (Mostaghni, Shafiekhani & Madadi Mahani, 2022).

  • Manganese Peroxidase-catalyzed Oxidative Degradation : The degradation of vanillylacetone by manganese peroxidase was examined, revealing insights into the cleavage of aromatic rings in phenolic compounds (Hwang, Lee, Ahn & Park, 2008).

  • Synthesis of Nabumetone and Related Compounds : This research evaluated different continuous flow strategies for the generation of important 4-aryl-2-butanone derivatives, including nabumetone, an anti-inflammatory drug (Viviano, Glasnov, Reichart, Tekautz & Kappe, 2011).

  • Stereochemical Influences on Anti-histaminic Activity : A study on the dehydration of specific butan-2-ols to butenes provided insights into the stereochemical influences upon their anti-histaminic properties (Casy & Parulkar, 1969).

properties

IUPAC Name

1-but-3-enyl-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-4-6-10-7-5-8-11(9-10)12-2/h3,5,7-9H,1,4,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOKVRVQSZWTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609643
Record name 1-(But-3-en-1-yl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-1-butene

CAS RN

1199-90-2
Record name 1-(But-3-en-1-yl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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